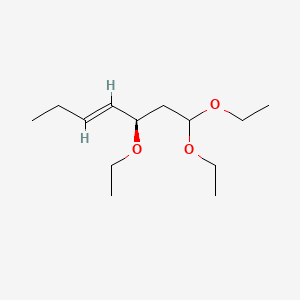

3-Heptene, 5,7,7-triethoxy-

Description

3-Heptene, 5,7,7-triethoxy- (CAS 72152-79-5) is an organic compound featuring a heptene backbone with three ethoxy groups at positions 5, 7, and 5. It is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations .

Properties

CAS No. |

72152-79-5 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

(E,5R)-5,7,7-triethoxyhept-3-ene |

InChI |

InChI=1S/C13H26O3/c1-5-9-10-12(14-6-2)11-13(15-7-3)16-8-4/h9-10,12-13H,5-8,11H2,1-4H3/b10-9+/t12-/m0/s1 |

InChI Key |

YMPURWKRLGBYLD-VMPCVLLUSA-N |

Isomeric SMILES |

CC/C=C/[C@@H](CC(OCC)OCC)OCC |

Canonical SMILES |

CCC=CC(CC(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptene, 5,7,7-triethoxy- typically involves the alkylation of heptene with ethoxy groups. One common method is the reaction of 3-heptene with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with ethyl alcohol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Heptene, 5,7,7-triethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Chemical Reactivity of Similar Acetals

Acetals are known for their stability under basic conditions but undergo hydrolysis under acidic conditions. For 3-Heptene, 7,7-diethoxy-, (3E)- , oxidation, reduction, and substitution reactions are documented .

Key Reaction Types

-

Hydrolysis

-

Oxidation

-

Nucleophilic Substitution

Hypothetical Reactions for 3-Heptene, 5,7,7-Triethoxy-

While direct literature on the triethoxy variant is unavailable, its reactivity can be inferred:

| Reaction Type | Mechanism | Expected Products |

|---|---|---|

| Hydrolysis | Acid-catalyzed cleavage of all three ethoxy groups. | Regeneration of the parent aldehyde (e.g., 3-heptenal) and ethanol. |

| Selective Hydrolysis | Partial cleavage of ethoxy groups (e.g., acidic conditions favoring one site). | Mono- or dihydroxy derivatives. |

| Oxidation | Oxidation of the aldehyde group to a carboxylic acid. | Corresponding carboxylic acid (e.g., 3-heptanoic acid). |

| Substitution | Nucleophilic attack on the acetal carbons. | Substituted acetals (e.g., with halides or amines). |

Comparison with 3-Heptene, 7,7-Diethoxy-, (3E)-

Scientific Research Applications

3-Heptene, 5,7,7-triethoxy- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 3-Heptene, 5,7,7-triethoxy- involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Diethoxy Heptene Derivatives

3-Heptene, 7,7-diethoxy-, (3E)- (CAS 18492-66-5)

- Structure : A heptene chain with two ethoxy groups at position 6.

- Properties: Used in flavor/fragrance industries due to stability and pleasant aroma . Synthesized via acid-catalyzed acetal formation between 4-heptenal and ethanol . Molecular weight: 186.29 g/mol (C11H22O2) vs. ~240 g/mol (estimated) for the triethoxy variant.

- Key Differences :

3-Heptene,7,7-diethoxy-, (3Z) (CAS 18492-65-4)

- Structure : Geometric isomer of the above, with a Z-configuration.

- Properties :

- Comparison :

- The triethoxy compound’s 5,7,7-substitution pattern may limit geometric isomerism, favoring specific reaction pathways.

Triethoxy-Functionalized Non-Heptene Compounds

Propane 1,1,3-triethoxy

- Structure : Triethoxy groups on a propane chain.

- Properties :

- Comparison :

Triethoxy Silanes (e.g., Triethoxy(1-phenyloct-1-en-1-yl)silane)

- Structure : Silicon-centered triethoxy compounds.

- Properties: Used as coupling agents in polymers (e.g., improving rubber/clay nanocomposite mechanics) . Boiling points range: 264–265°C for triethoxy(1-phenylethenyl)silane .

- Key Differences :

Physicochemical Properties and Reactivity

Estimated Physical Properties

Reactivity Trends

Industrial and Pharmaceutical Potential

- Flavor/Fragrance : Likely shares stability and aroma traits with diethoxy heptenes but with modified scent profiles due to the third ethoxy group .

- Antimicrobial Activity : Triethoxy propane derivatives show bioactivity; further studies are needed to confirm similar effects in 5,7,7-triethoxy-3-heptene .

- Polymer Chemistry : Unlike triethoxy silanes, this compound lacks silicon but could act as a plasticizer or intermediate in organic synthesis .

Regulatory Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.